7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O5 and its molecular weight is 431.493. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study focused on the design of new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed psychotropic activity, including anxiolytic and antidepressant properties. The modification of arylalkyl/allyl substituent in position 7 of purine-2,6-dione offered a pathway for designing new 5-HT ligands with preserved π electron system and lower molecular weight, indicating a method for tailoring receptor affinity and selectivity (Chłoń-Rzepa et al., 2013).
Anti-tubercular Potential
The compound's framework served as a basis for developing inhibitors against mycobacterial N-acetyltransferase (NAT) enzymes, a potential anti-tubercular target. A novel series of β-amino alcohols, based on a related hit-compound structure, demonstrated significant inhibitory potencies. These findings indicate a promising avenue for anti-tubercular drug development (Fullam et al., 2011).
Synthesis and Structural Analysis
The structural analysis of derivatives, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, revealed a planar purine fused-ring skeleton. This study, by exploring the crystal structure, provided insights into the compound's conformation, stability, and intramolecular interactions, vital for understanding its chemical behavior and potential applications in medicinal chemistry (Karczmarzyk et al., 1995).
Analgesic Activity
Research into new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties highlighted significant analgesic activity. These compounds were more active than reference drugs in in vivo models, showing the potential for developing new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-13-6-7-16(10-14(13)2)31-12-15(27)11-26-17-18(25(3)21(29)24-19(17)28)23-20(26)22-8-5-9-30-4/h6-7,10,15,27H,5,8-9,11-12H2,1-4H3,(H,22,23)(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRVHSUFKCEZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCCOC)N(C(=O)NC3=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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